![molecular formula C9H14O2 B2538198 2-Hydroxybicyclo[3.3.1]nonan-9-one CAS No. 2568-21-0](/img/structure/B2538198.png)
2-Hydroxybicyclo[3.3.1]nonan-9-one
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Overview
Description
2-Hydroxybicyclo[3.3.1]nonan-9-one is a chemical compound with the molecular formula C9H14O2 . It contains a total of 26 bonds, including 12 non-H bonds, 1 multiple bond, 1 double bond, 2 six-membered rings, 1 eight-membered ring, 1 ketone (aliphatic), 1 hydroxyl group, and 1 secondary alcohol .
Synthesis Analysis
The synthesis of 2-Hydroxybicyclo[3.3.1]nonan-9-one derivatives has been reported in several studies . For instance, a series of 2r,4c-diaryl-3-azabicyclo[3.3.1]nonan-9-one-4-aminobenzoyl hydrazone derivatives have been synthesized in good yield . The structures of these compounds were established based on IR, 1H, 13C NMR, and elemental analysis .Molecular Structure Analysis
The molecular structure of 2-Hydroxybicyclo[3.3.1]nonan-9-one includes the arrangement of atoms and the chemical bonds that hold the atoms together . It contains a total of 26 bond(s) including 12 non-H bond(s), 1 multiple bond(s), 1 double bond(s), 2 six-membered ring(s), 1 eight-membered ring(s), 1 ketone(s) (aliphatic), 1 hydroxyl group(s), and 1 secondary alcohol(s) .Chemical Reactions Analysis
The chemical reactions involving 2-Hydroxybicyclo[3.3.1]nonan-9-one are significant for its overall structure . For instance, the hydrogen bonds in the starting bicyclononane diene diol rac-1, and the weaker hydrogen bonds in the dienone rac-2, and the bromo and nitrile derivatives, rac-3, rac-4 and (+)-4, respectively, were found significant for the overall structure .Physical And Chemical Properties Analysis
2-Hydroxybicyclo[3.3.1]nonan-9-one has a molecular weight of 154.21 . It is a powder at room temperature . Its melting point is between 178-180°C .Scientific Research Applications
Anticancer Chemotherapeutics
The bicyclo [3.3.1]nonane moiety, which includes 2-Hydroxybicyclo[3.3.1]nonan-9-one, is predominant in many biologically active natural products . These compounds are attractive to researchers for their potential use as potent anticancer entities . The unique characteristics of these compounds compared to others make them a promising area of research for anticancer chemotherapeutics .
Asymmetric Catalysis
Derivatives of bicyclo [3.3.1]nonane, including 2-Hydroxybicyclo[3.3.1]nonan-9-one, are of interest in the field of asymmetric catalysis . Asymmetric catalysis is a type of catalysis in which a chiral catalyst directs the formation of a chiral compound in an enantioselective or diastereoselective manner.
Ion Receptors
Another application of 2-Hydroxybicyclo[3.3.1]nonan-9-one and its derivatives is their use as ion receptors . Ion receptors are molecules that can bind and transport ions across cell membranes, playing a crucial role in biological processes.
Metallocycles
2-Hydroxybicyclo[3.3.1]nonan-9-one and its derivatives have been found to have successful applications as metallocycles . Metallocycles are cyclic compounds that contain one or more metal atoms in the ring.
Molecular Tweezers
Molecular tweezers are a type of host molecule that can form complexes with guest molecules. 2-Hydroxybicyclo[3.3.1]nonan-9-one and its derivatives have been used in the creation of molecular tweezers .
Synthesis of Bicyclo[3.3.1]nonan-2-ene
2-Hydroxybicyclo[3.3.1]nonan-9-one has been used in the preparation of bicyclo[3.3.1]nonan-2-ene . This compound is a key intermediate in the synthesis of various biologically active compounds.
Mechanism of Action
Safety and Hazards
Future Directions
While specific future directions for 2-Hydroxybicyclo[3.3.1]nonan-9-one are not detailed in the search results, it’s worth noting that the bicyclo[3.3.1]nonane moiety is predominant in most biologically active natural products owing to its exceptional characteristics compared to others . Therefore, it continues to be an area of interest in the field of medicinal chemistry .
properties
IUPAC Name |
2-hydroxybicyclo[3.3.1]nonan-9-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c10-8-5-4-6-2-1-3-7(8)9(6)11/h6-8,10H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXCDASFNJFCEFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC(C(C1)C2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxybicyclo[3.3.1]nonan-9-one |
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